molecular formula C11H10 B1590372 1-Methylnaphthalene-d10 CAS No. 38072-94-5

1-Methylnaphthalene-d10

Cat. No.: B1590372
CAS No.: 38072-94-5
M. Wt: 152.26 g/mol
InChI Key: QPUYECUOLPXSFR-UZHHFJDZSA-N
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Description

1-Methylnaphthalene-d10 is a deuterated form of 1-methylnaphthalene, an organic compound with the molecular formula C11H10. The deuterated version, this compound, has ten deuterium atoms replacing the hydrogen atoms, giving it the molecular formula C11D10. This compound is primarily used as an internal standard in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its stable isotopic labeling .

Safety and Hazards

1-Methylnaphthalene-d10 is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Resp. Sens. 1 - Skin Irrit. 2 - STOT SE 3 . It is combustible and harmful if swallowed . It is advised to avoid contact with skin and eyes, and inhalation of vapour or mist .

Future Directions

1-Methylnaphthalene-d10 is committed to providing quality reference materials for food and beverage testing . It is also used in the preparation of other stable isotope labelled compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-d10 is synthesized by the deuteration of 1-methylnaphthalene. The process typically involves the use of deuterium oxide (D2O) and a deuterium exchange catalyst. The reaction is carried out under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high isotopic purity. The product is then purified through distillation and other separation techniques to obtain the desired isotopic composition .

Chemical Reactions Analysis

Types of Reactions: 1-Methylnaphthalene-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1,2,3,4,5,6,7-heptadeuterio-8-(trideuteriomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUYECUOLPXSFR-UZHHFJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480545
Record name 1-Methylnaphthalene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38072-94-5
Record name 8-(Methyl-d3)naphthalene-1,2,3,4,5,6,7-d7
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38072-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylnaphthalene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38072-94-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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